molecular formula C19H19ClN2O3 B2901567 2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 941957-17-1

2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B2901567
CAS No.: 941957-17-1
M. Wt: 358.82
InChI Key: KCQBQSCUGWHTME-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic organic compound. It is characterized by the presence of a chlorophenoxy group, a pyrrolidinone ring, and an acetamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the chlorophenoxy intermediate: This can be achieved by reacting 4-chlorophenol with an appropriate acylating agent.

    Introduction of the pyrrolidinone ring: This step involves the formation of the pyrrolidinone ring through cyclization reactions.

    Coupling of intermediates: The final step involves coupling the chlorophenoxy intermediate with the pyrrolidinone intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as a drug candidate for specific diseases.

    Industry: Used in the development of new materials or as a chemical intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(4-methylphenyl)acetamide: Lacks the pyrrolidinone ring.

    2-(4-chlorophenoxy)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide: Similar structure but with different substitution patterns.

Uniqueness

The presence of both the chlorophenoxy group and the pyrrolidinone ring in 2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide may confer unique biological activities and chemical properties compared to similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-13-4-7-15(11-17(13)22-10-2-3-19(22)24)21-18(23)12-25-16-8-5-14(20)6-9-16/h4-9,11H,2-3,10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQBQSCUGWHTME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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